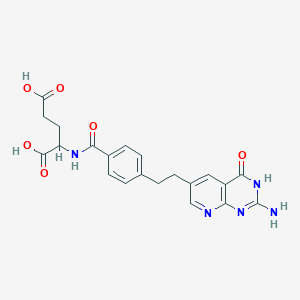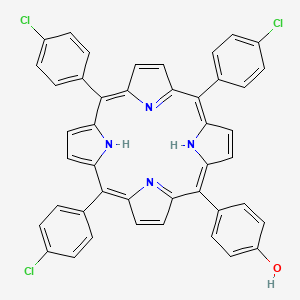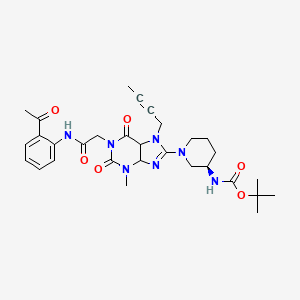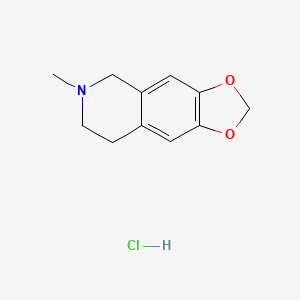
L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimi din-6-yl)ethyl)bezoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- is a complex organic compound with the molecular formula C19H18N8O7. It is a derivative of L-glutamic acid and is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- involves multiple steps. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with p-aminobenzoylglutamic acid and trichloroacetone in the presence of sodium acetate and sodium metabisulfite . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of the original compound, while substitution reactions can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a research chemical in the synthesis of leucovorin and other derivatives.
Biology: Studied for its role in various biological processes and its potential as a biochemical tool.
Industry: Utilized in the production of various pharmaceuticals and as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- involves its interaction with specific molecular targets and pathways. It primarily acts as an inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis . By inhibiting this enzyme, the compound can disrupt the proliferation of cancer cells, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- include:
Folic Acid: A vitamin involved in DNA synthesis and repair.
Pemetrexed: A chemotherapy drug that also inhibits thymidylate synthase.
Uniqueness
What sets L-Glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)ethyl)benzoyl)- apart is its specific structure, which allows it to interact uniquely with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H21N5O6 |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
2-[[4-[2-(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H21N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,9-10,15H,1-2,7-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,23,25,26,30) |
InChI-Schlüssel |
BHDZQFSNQPIPGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC2=CC3=C(N=C2)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B12298559.png)


![4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline](/img/structure/B12298570.png)
![4-[[2-[[2-[[2-[[2-[[(15Z)-20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12298576.png)

![Sodium;(2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl) sulfate](/img/structure/B12298583.png)
![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12298584.png)

![2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid](/img/structure/B12298604.png)
![DOTA-NOC, DOTA-[Nal3]-octreotide](/img/structure/B12298608.png)
![[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+)](/img/structure/B12298616.png)

